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Compound of Interest

Compound Name: Chmfl-fit3-122

Cat. No.: B606659

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Chmfl-flt3-122, a potent
and selective FLT3 kinase inhibitor, in various in vitro assays. The included protocols are
designed to assist in the investigation of its biochemical and cellular effects.

Chmfl-flt3-122 is a selective and orally active inhibitor of FMS-like tyrosine kinase 3 (FLT3)
with a reported IC50 of 40 nM.[1][2][3] It demonstrates significant selectivity for FLT3 over other
kinases such as BTK (IC50 = 421 nM) and c-KIT (IC50 = 559 nM).[1][3] This inhibitor has been
shown to effectively suppress the proliferation of FLT3-ITD positive acute myeloid leukemia
(AML) cell lines.[1][4] Its mechanism of action involves the inhibition of FLT3 auto-
phosphorylation and downstream signaling pathways, leading to cell cycle arrest in the GO/G1
phase and the induction of apoptosis.[1][2][3]

Quantitative Data Summary

The following tables summarize the reported in vitro potency and cellular activity of Chmfl-flt3-
122.

Table 1: Biochemical Assay Data
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Target Kinase IC50 (nM)
FLT3 40

BTK 421

c-KIT 559

Table 2: Cell-Based Assay Data

Cell Line Assay Type Measurement Value (nM) Notes
FLT3-ITD
MV4-11 Proliferation GI50 22 positive AML cell
line
FLT3-ITD
MOLM13 Proliferation GI50 21 positive AML cell
line
FLT3-ITD
MOLM14 Proliferation GI50 42 positive AML cell
line
BaF3-TEL-FLT3 ) ] Isogenic BaF3
Proliferation GI50 16 ]
wit cell line

Isogenic BaF3

BaF3-TEL-c-KIT Proliferation GI50 1900 )
cell line
MV4-11, Arrested cell
MOLM13, Cell Cycle Arrest - 30 - 1000 cycle in GO/G1
MOLM14 phase
MV4-11, _
Apoptosis Induced
MOLM13, _ - 30 - 1000 _
Induction apoptosis
MOLM14
MV4-11, Inhibited auto-
FLT3 _
MOLM13, ) - 30 - 1000 phosphorylation
Phosphorylation
MOLM14 at Tyr589/591
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Signaling Pathway and Experimental Workflow
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FLT3 signaling pathway and inhibition by Chmfl-flt3-122.
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Experiment Setup
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General experimental workflow for in vitro evaluation.

Experimental Protocols

The following are detailed protocols for key in vitro experiments.

Biochemical FLT3 Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of Chmfl-flt3-122 against
the FLT3 kinase.

Materials:
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e Recombinant human FLT3 kinase

e Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)
e ATP

e Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

o Chmfl-flt3-122 (dissolved in DMSO)

o ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

o 384-well white plates

Procedure:

e Prepare a serial dilution of Chmfl-flt3-122 in DMSO. Further dilute in kinase buffer to the
desired final concentrations. The final DMSO concentration should not exceed 1%.

 In a 384-well plate, add 2.5 pL of the diluted Chmfl-flt3-122 or DMSO (vehicle control).
e Add 2.5 pL of a solution containing the FLT3 enzyme in kinase buffer.

« Initiate the kinase reaction by adding 5 pL of a solution containing the substrate and ATP in
kinase buffer. The final ATP concentration should be at or near the Km for FLT3.

 Incubate the plate at room temperature for 60-120 minutes.

» Stop the reaction and measure the kinase activity using the ADP-Glo™ assay system
according to the manufacturer's instructions. This typically involves adding ADP-Glo™
Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to
convert ADP to ATP and generate a luminescent signal.

e Measure luminescence using a plate reader.

o Calculate the percent inhibition for each concentration of Chmfl-flt3-122 and determine the
IC50 value by fitting the data to a four-parameter logistic curve.
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Cell Proliferation Assay (MTT or MTS)

This protocol measures the effect of Chmfl-flt3-122 on the proliferation of AML cell lines.
Materials:

e AML cell lines (e.g., MV4-11, MOLM13)

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

o Chmfl-flt3-122 (dissolved in DMSO)

e MTT or MTS reagent

¢ Solubilization solution (for MTT assay)

e 96-well clear or opaque-walled plates

» Plate reader

Procedure:

e Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete medium.

e Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
e Prepare a serial dilution of Chmfl-flt3-122 in culture medium.

e Add the diluted compound to the wells. The final volume in each well should be 200 pL.
Include vehicle-treated (DMSO) and untreated controls.

e Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

e For an MTT assay, add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate
for 4 hours. Then, add 100 pL of solubilization solution and incubate overnight.

e For an MTS assay, add 20 pL of the combined MTS/PES solution to each well and incubate
for 1-4 hours.
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» Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for
MTS) using a plate reader.

o Calculate the percentage of cell growth inhibition relative to the vehicle control and
determine the GI50 value.

Western Blot Analysis for FLT3 Signaling

This protocol is used to assess the effect of Chmfl-flt3-122 on the phosphorylation of FLT3 and
its downstream targets.

Materials:

e AML cell lines

o Chmfl-fit3-122

o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

» Transfer buffer and PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-phospho-FLT3 (Tyr589/591), anti-FLT3, anti-phospho-STATS5,
anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, and a loading control
like B-actin or GAPDH)

o HRP-conjugated secondary antibodies
e Enhanced chemiluminescence (ECL) substrate
e Imaging system

Procedure:
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e Seed cells and grow them to about 80% confluency.

o Treat the cells with various concentrations of Chmfl-flt3-122 (e.g., 30, 100, 300, 1000 nM) or
DMSO for 24 hours.

e Harvest the cells and lyse them in ice-cold lysis buffer.

o Determine the protein concentration of the lysates using a BCA assay.

o Denature equal amounts of protein (e.g., 20-40 ug) by boiling in Laemmli sample buffer.
o Separate the proteins by SDS-PAGE and transfer them to a membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with the primary antibody overnight at 4°C, according to the
manufacturer's recommended dilution.

o Wash the membrane three times with TBST.

 Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane three times with TBST.

e Add ECL substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis

This protocol analyzes the distribution of cells in different phases of the cell cycle after
treatment with Chmfl-flt3-122.

Materials:
e AML cell lines
o Chmfl-flt3-122

e PBS
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e Cold 70% ethanol

e Propidium lodide (PI) staining solution (containing RNase A)
e Flow cytometer

Procedure:

e Seed cells in a 6-well plate and treat with various concentrations of Chmfl-flt3-122 (e.g., 30,
100, 300, 1000 nM) or DMSO for 24 hours.

e Harvest the cells, including any floating cells, and wash them with PBS.

o Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
« Incubate the fixed cells at -20°C for at least 2 hours.

e Wash the cells with PBS to remove the ethanol.

» Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room
temperature in the dark.

» Analyze the samples using a flow cytometer.

o Use appropriate software to model the cell cycle distribution and determine the percentage
of cells in the GO/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the extent of apoptosis induced by Chmfl-flt3-122.
Materials:

e AML cell lines

o Chmfl-flt3-122

e Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium lodide,
and binding buffer)
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e PBS
e Flow cytometer
Procedure:

e Seed cells and treat with various concentrations of Chmfl-flt3-122 (e.g., 30, 100, 300, 1000
nM) or DMSO for 24 hours.

o Harvest all cells (adherent and floating) and wash them twice with cold PBS.

e Resuspend the cells in 1X binding buffer at a concentration of 1 x 1076 cells/mL.

e Transfer 100 pL of the cell suspension (1 x 10”5 cells) to a flow cytometry tube.

e Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide to the cells.

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
e Add 400 pL of 1X binding buffer to each tube.

» Analyze the samples by flow cytometry within one hour.

o Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late
apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/Pl+) cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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